Physicochemical Profiling and Synthetic Methodologies of 6-Chloro-2-methyl-1H-quinazolin-4-one: A Technical Guide
Physicochemical Profiling and Synthetic Methodologies of 6-Chloro-2-methyl-1H-quinazolin-4-one: A Technical Guide
Executive Summary
The compound 6-chloro-2-methyl-1H-quinazolin-4-one (more accurately represented as its tautomer, 6-chloro-2-methylquinazolin-4(3H)-one ) is a highly versatile nitrogen-containing heterocyclic building block. Characterized by its fused pyrimidine and benzene ring system, it serves as a critical intermediate in the synthesis of advanced pharmacophores, most notably targeted kinase inhibitors and antimicrobial agents.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies. Designed for drug development professionals and synthetic chemists, this guide emphasizes the causality behind experimental conditions and establishes self-validating protocols to ensure high-fidelity synthesis and analytical characterization.
Chemical Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in subsequent synthetic steps, such as solubility during cross-coupling reactions or its pharmacokinetic potential (e.g., Lipinski’s Rule of Five compliance).
The quantitative data for 6-chloro-2-methylquinazolin-4(3H)-one is summarized in Table 1 .
Table 1: Core Physicochemical Properties
| Property | Value | Scientific Implication |
| IUPAC Name | 6-chloro-2-methyl-3H-quinazolin-4-one | Standard nomenclature reflecting the dominant tautomer. |
| CAS Registry Number | Unique identifier for literature and reagent sourcing. | |
| Molecular Formula | C₉H₇ClN₂O | Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 7). |
| Molecular Weight | 194.62 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| Monoisotopic Mass | 194.02469 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| XLogP3 (Predicted) | 1.3 | Suggests moderate lipophilicity; favorable for cellular membrane permeability. |
| Hydrogen Bond Donors | 1 (NH group) | Participates in target binding (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 2 (C=O, N=C) | Enhances aqueous solubility and receptor interaction. |
(Data corroborated by and )
Structural Dynamics: Tautomerism and Electronic Properties
Tautomeric Equilibrium
While often named as a 1H-quinazolin-4-one or a 4-hydroxyquinazoline (lactim form), the compound exists predominantly as the 3H-quinazolin-4-one (lactam form) in both the solid state and in neutral solutions.
Causality of Stability: The 3H-tautomer is thermodynamically favored because the lactam configuration maximizes the resonance stabilization of the amide bond without disrupting the aromaticity of the fused benzene ring. The cross-conjugated 1H-form is energetically penalized.
Electronic Influence of the Substituents
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6-Chloro Substitution: The chlorine atom acts as an electron-withdrawing group (EWG) via inductive effects (-I), which subtly decreases the electron density of the aromatic system. This increases the acidity of the N3 proton, making it more susceptible to deprotonation and subsequent N-alkylation or N-arylation in downstream drug synthesis.
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2-Methyl Substitution: The methyl group provides slight electron-donating characteristics (+I) to the pyrimidine ring, stabilizing the electrophilic center at C4 and offering a functional handle for further derivatization (e.g., condensation with benzaldehydes to form styryl quinazolines).
Synthetic Methodologies & Mechanistic Pathways
The most reliable and scalable method for synthesizing 6-chloro-2-methylquinazolin-4(3H)-one is a two-step sequence starting from 2-amino-5-chlorobenzoic acid (an anthranilic acid derivative). This pathway utilizes a benzoxazinone intermediate.
Fig 1: Two-step synthesis workflow of 6-chloro-2-methylquinazolin-4(3H)-one.
Step-by-Step Protocol: Self-Validating Synthesis
Step 1: Formation of the Benzoxazinone Intermediate
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Reagents: Suspend 10 g (58 mmol) of 2-amino-5-chlorobenzoic acid in 35 mL of acetic anhydride.
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Reaction: Stir the mixture at reflux temperature (approx. 140 °C) for 4 hours.
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Causality: Acetic anhydride serves a dual purpose. It first acetylates the primary amine. The high reflux temperature then provides the activation energy necessary for acetic anhydride to act as a dehydrating agent, driving the intramolecular cyclization to form 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one.
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In-Process Validation: Monitor via Thin-Layer Chromatography (TLC) using Petroleum Ether/Ethyl Acetate (3:1). The disappearance of the highly polar starting material spot validates the completion of the cyclization.
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Workup: Cool the mixture to room temperature and remove the excess solvent via rotary evaporation.
Step 2: Amination and Recyclization
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Reagents: Dissolve the crude benzoxazinone intermediate in glacial acetic acid and add a 3-fold molar excess of ammonium acetate.
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Reaction: Reflux the mixture for 2 to 4 hours.
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Causality: Ammonium acetate is chosen over gaseous ammonia because it provides a controlled, slow release of ammonia at elevated temperatures, preventing violent exotherms. The acidic environment facilitates the nucleophilic attack of ammonia on the benzoxazinone carbonyl, leading to ring-opening and subsequent thermodynamically driven re-closure to the quinazolinone core.
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Workup: Cool the reaction mixture and pour it into crushed ice. Filter the resulting precipitate, wash with distilled water to remove residual acetate salts, and recrystallize from ethanol.
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Final Validation: Analyze the purified crystals via LC-MS. A single peak exhibiting an [M+H]⁺ ion at m/z 195.0 confirms the structural integrity and purity of the target compound.
(Protocol adapted from standard quinazolinone synthesis methodologies detailed in )
Applications in Drug Discovery: FLT3 Kinase Inhibition
The 6-chloro-2-methylquinazolin-4(3H)-one scaffold is not merely a structural curiosity; it is a highly privileged pharmacophore in oncology. Specifically, the 2-methyl group can undergo Knoevenagel-type condensations with various substituted benzaldehydes to yield styryl quinazolines .
These derivatives have shown profound efficacy as targeted inhibitors of the FLT3 (FMS-like tyrosine kinase 3) receptor, particularly the Internal Tandem Duplication (ITD) mutation. FLT3-ITD is a critical driver mutation in Acute Myeloid Leukemia (AML), leading to ligand-independent, constitutive activation of downstream proliferation pathways.
Fig 2: Mechanism of action of quinazolinone-derived inhibitors on the FLT3 signaling pathway.
By occupying the ATP-binding pocket of the FLT3 kinase domain, styryl quinazoline derivatives block the phosphorylation of PI3K, RAS, and STAT5, thereby inducing apoptosis in leukemic cells. The chlorine atom at position 6 often enhances the hydrophobic interaction deep within the kinase hinge region, significantly lowering the IC₅₀ values compared to unhalogenated analogs.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch before deployment in biological assays or further synthesis, the following analytical benchmarks must be met:
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¹H NMR (DMSO-d₆, 400 MHz):
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A distinct singlet at ~2.35 ppm (3H), corresponding to the C2 methyl group.
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Aromatic protons appearing as a doublet of doublets and doublets between 7.50 ppm and 8.10 ppm (3H), reflecting the substitution pattern of the chlorinated benzene ring.
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A broad singlet at >12.0 ppm (1H), corresponding to the highly deshielded N3-H proton of the lactam tautomer.
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Infrared Spectroscopy (FT-IR):
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A strong, sharp absorption band around 1660–1680 cm⁻¹ , characteristic of the highly conjugated lactam carbonyl (C=O) stretch.
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A broad band around 3100–3200 cm⁻¹ corresponding to the N-H stretch.
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References
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Title: 6-Chloro-2-methyl-4(3H)-quinazolinone Source: CAS Common Chemistry, American Chemical Society URL: [Link]
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Title: PubChem Compound Summary for CID 135451982, 6-chloro-2-methyl-3H-quinazolin-4-one Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]
- Title: Styryl Quinazoline Derivatives as Pharmaceutically Active Agents (US Patent 9,951,029 B2)
